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molecular formula C14H12N2 B8789486 3-(4-methylphenyl)-1H-indazole CAS No. 65452-73-5

3-(4-methylphenyl)-1H-indazole

Cat. No. B8789486
M. Wt: 208.26 g/mol
InChI Key: OZYXNTJTACSVPK-UHFFFAOYSA-N
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Patent
US07514465B2

Procedure details

Into the solution of compound 8 (12.3 g, 0.058 mol) in trans-decahydronaphthalene (trans-decalin) was added 10% Pd/C (2.7 g), and the mixture was heated under reflux for 4 h, and then concentrated in vacuo in oil bath until there were about 20 mL solution left. Petroleum ether (80 mL) was added into the residue while hot, and the mixture was well mixed by shaking. The mixture was allowed to precipitate upon cooling to afford 3-(4-methylphenyl)-1H-indazole (10, 9.85 g, 82% yield).
Name
compound 8
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2.7 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:16]3[CH2:15][CH2:14][CH2:13][CH2:12][C:11]=3[NH:10][N:9]=2)=[CH:4][CH:3]=1>C1[C@H]2[C@@H](CCCC2)CCC1.[Pd]>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[NH:10][N:9]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
compound 8
Quantity
12.3 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C1=NNC=2CCCCC12
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCC[C@@H]2CCCC[C@@H]12
Name
Quantity
2.7 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
by shaking
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo in oil bath until there
WAIT
Type
WAIT
Details
left
ADDITION
Type
ADDITION
Details
Petroleum ether (80 mL) was added into the residue while hot, and the mixture
ADDITION
Type
ADDITION
Details
was well mixed
CUSTOM
Type
CUSTOM
Details
to precipitate
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C1=NNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 9.85 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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